The 5-Hydroxyl Group Drives a 36- to 49-Fold Increase in Mutagenic Potency Compared to Non-Hydroxylated Analog
In a controlled study using the Salmonella typhimurium TA100 assay, mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) was consistently more mutagenic than its direct structural analog lacking the C5-hydroxyl group, 3,4-dichloro-2(5H)-furanone [1]. This demonstrates the profound impact of the hydroxyl moiety on biological activity within this chemical class.
| Evidence Dimension | Relative Mutagenic Potency |
|---|---|
| Target Compound Data | Mucochloric acid (5-hydroxylated analog) |
| Comparator Or Baseline | 3,4-dichloro-2(5H)-furanone (non-hydroxylated analog) |
| Quantified Difference | 36 to 49 times more mutagenic |
| Conditions | Salmonella typhimurium TA100 Ames assay; three independent determinations |
Why This Matters
This quantifies the essential role of the 5-hydroxyl group in biological activity, justifying the selection of 5-hydroxyfuran-2(5H)-one over simple furanones for studies where this functional handle is critical for target engagement or potency.
- [1] LaLonde, R. T.; Perakyla, H.; Cook, G. P.; Dence, C. W. (1990). 'Contribution of the 5-hydroxyl group to the mutagenicity of mucochloric acid'. Environmental Toxicology and Chemistry, 9(6), 687-691. doi:10.1002/etc.5620090601. View Source
